molecular formula C20H21N5OS B2607672 5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine CAS No. 1251676-86-4

5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine

Cat. No.: B2607672
CAS No.: 1251676-86-4
M. Wt: 379.48
InChI Key: IFRHASDTUALIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(3-Methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-yl group at position 3, an amine at position 4, and a 4-(3-methylphenyl)piperazine-1-carbonyl moiety at position 4. The pyridine ring may enhance solubility and binding affinity to biological targets.

Properties

IUPAC Name

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-14-5-4-6-15(13-14)24-9-11-25(12-10-24)20(26)19-17(21)18(23-27-19)16-7-2-3-8-22-16/h2-8,13H,9-12,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRHASDTUALIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine and thiazole rings, and the final coupling reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Basic Information

  • IUPAC Name : 5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine
  • Molecular Formula : C20H21N5OS
  • Molecular Weight : 393.48 g/mol
  • CAS Number : 923218-65-9

Structural Characteristics

The compound features a thiazole ring, a piperazine moiety, and a pyridine group, contributing to its unique properties. The presence of these functional groups is crucial for its biological activity and interaction with various targets.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. A study demonstrated that the piperazine moiety in this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .

Anticancer Potential

The thiazole ring has been associated with anticancer activities. Compounds containing thiazole have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways. In vitro studies have reported that similar thiazole derivatives can induce apoptosis in cancer cells .

Receptor Binding Studies

Binding affinity studies have shown that this compound interacts with various receptors, including serotonin receptors (5-HT receptors) and dopamine receptors (D2). These interactions suggest potential applications in treating psychiatric disorders .

Neuroprotective Effects

Preliminary studies indicate neuroprotective effects in models of neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in conditions like Alzheimer's disease .

Synthesis of Functional Materials

The unique structure of this compound allows it to be used as a building block for synthesizing functional materials. Its ability to form coordination complexes can be exploited in creating sensors or catalysts for chemical reactions .

Case Studies

StudyFocusFindings
Antidepressant ActivityDemonstrated modulation of serotonin pathways; potential for treating depression.
Anticancer PotentialInduced apoptosis in cancer cell lines; effective against multiple cancer types.
Pharmacological StudiesHigh binding affinity for 5-HT receptors; implications for psychiatric treatments.
NeuroprotectionProtective effects against oxidative stress; potential application in neurodegenerative diseases.
Material ApplicationsUsed as a precursor for functional materials; effective in sensor development.

Mechanism of Action

The mechanism of action of 5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[5,4-d]pyrimidine Derivatives ()

Compounds such as 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine share the thiazole-pyrimidine hybrid core but lack the piperazine-carbonyl and pyridyl substituents. These derivatives are synthesized by coupling thiazolo[5,4-d]pyrimidine with amine tails .

  • The pyridin-2-yl substituent may enhance π-π stacking interactions compared to furan-based analogs.

Piperazine-Containing Heterocycles ()

Patented compounds like [1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine feature piperazine/pyrrolidine moieties linked to aromatic systems. These are often designed as kinase inhibitors or receptor antagonists .

  • Key Similarities :
    • Both the target compound and patented analogs utilize piperazine-derived groups to modulate pharmacokinetic properties (e.g., solubility, metabolic stability).
    • The carbonyl group in the target compound may mimic sulfonyl or oxadiazole linkers in patented structures, affecting target binding.

Pyridine-Substituted Thiazoles ()

Compounds such as 4-fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide feature thiazole rings with aryl substituents but lack the amine and piperazine-carbonyl groups.

  • Key Differences: The amine at position 4 in the target compound could act as a hydrogen bond donor, enhancing interactions with biological targets compared to non-polar substituents like fluorine or methoxy groups . The piperazine-carbonyl group may improve water solubility relative to benzamide derivatives.

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Thiazolo-pyrimidines (): Often exhibit kinase inhibitory activity due to planar aromatic systems interacting with ATP-binding pockets .
  • Piperazine-containing compounds (): Target serotonin/dopamine receptors or kinases, depending on substituents .
  • Pyridine-thiazoles (): Antimicrobial or anti-inflammatory activities are common, influenced by electron-withdrawing substituents .

Physicochemical Properties

Property Target Compound Thiazolo[5,4-d]pyrimidine () Piperazine Patent Analog ()
Molecular Weight (g/mol) ~450 (estimated) ~350–400 ~500–550
LogP (estimated) ~2.5–3.5 ~2.0–2.5 ~3.0–4.0
Hydrogen Bond Donors 2 (amine, NH in piperazine) 1 (amine) 1–2
Solubility Moderate (piperazine enhances) Low (hydrophobic furan substituent) Low (bulky sulfonyl groups)

Biological Activity

5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines piperazine, pyridine, and thiazole moieties. Its molecular formula is C17H19N3O2C_{17}H_{19}N_{3}O_{2} with a molecular weight of 297.35 g/mol. The unique combination of these structures contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can lead to diverse pharmacological effects. Specific pathways influenced by this compound include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Binding : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against Mycobacterium tuberculosis, with certain derivatives demonstrating IC50 values ranging from 1.35 to 2.18 μM . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer activities. Studies suggest that the presence of specific functional groups in similar compounds enhances their ability to inhibit cancer cell proliferation. For example, certain thiazole-based compounds have shown promising results against various cancer cell lines, indicating potential for further development in oncology .

Neurological Effects

The piperazine moiety in this compound suggests potential psychopharmacological effects. Compounds with similar structures have been studied for their roles in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    • A series of thiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values between 3.73 and 4.00 μM, indicating strong antitubercular properties .
  • Anticancer Activity Evaluation :
    • A study evaluated the antiproliferative effects of thiazole derivatives on HepG2 liver cancer cells, revealing several compounds with significant activity due to specific structural features .
  • Neuropharmacological Studies :
    • Investigations into the effects of piperazine-containing compounds on neurotransmitter systems have shown potential for developing treatments for anxiety and depression by enhancing serotonin receptor activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other piperazine and thiazole derivatives is essential:

Compound TypeBiological ActivityNotable Features
Piperazine DerivativesAntidepressant, anxiolyticModulate serotonin receptors
Thiazole DerivativesAnticancer, antimicrobialEffective against various pathogens
This CompoundAntitubercular, potential anticancerUnique combination enhancing bioactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.